N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan

Description

Key Structural and Nomenclature Data

Historical Context in Peptide Research

The discovery of H-Leu-Trp-OH’s biochemical relevance emerged alongside advancements in peptide synthesis and enzymology during the late 20th century. Initial studies in the 1980s identified it as a substrate for aminopeptidase W , a zinc-dependent metalloprotease isolated from renal and intestinal brush border membranes. Gee and Kenny (1987) characterized its enzymatic kinetics, reporting a Michaelis constant ($$ Km $$) of 0.57 mM and a catalytic rate constant ($$ k{cat} $$) of 6,770 min$$^{-1}$$ for aminopeptidase W.

Subsequent research in the 2000s expanded its scope, linking H-Leu-Trp-OH to angiotensin-converting enzyme (ACE) inhibition . Foltz et al. (2007) demonstrated its presence in fermented milk products, where it contributes to antihypertensive effects by modulating ACE activity. This dual role—as both an enzymatic substrate and a bioactive inhibitor—cemented its significance in peptide biochemistry and functional food science.

Molecular Identity and Significance in Biochemistry

Structural Features

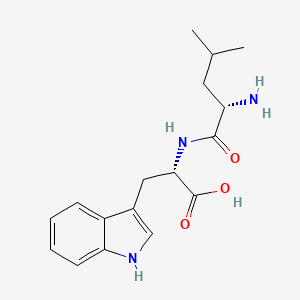

H-Leu-Trp-OH adopts a linear conformation, with the carboxyl group of leucine bonded to the α-amino group of tryptophan. The indole side chain of tryptophan confers aromaticity and hydrophobicity, while leucine’s branched aliphatic side chain enhances steric interactions. This structural duality enables selective binding to enzymes and receptors, such as ACE and aminopeptidase W.

Biochemical Roles

Enzymatic Substrate :

H-Leu-Trp-OH serves as a substrate for aminopeptidase W, which cleaves N-terminal residues from peptides bearing tryptophan at the penultimate position. This activity is critical in protein turnover and neurotransmitter regulation.ACE Inhibition :

The dipeptide inhibits ACE, a key enzyme in the renin-angiotensin system responsible for blood pressure regulation. Competitive binding studies show H-Leu-Trp-OH occupies the enzyme’s S1' and S2' subsites, disrupting angiotensin I conversion.Bioactive Potential :

Beyond enzymatic roles, H-Leu-Trp-OH exhibits anxiolytic and antioxidant properties, as observed in comparative studies of dipeptides like Tyr-Leu and Trp-His. Its indole moiety may scavenge free radicals, while its peptide backbone modulates cellular signaling pathways.

Properties

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-10(2)7-13(18)16(21)20-15(17(22)23)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVUABVGYYSDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965889 | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5156-22-9 | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents such as carbodiimides or uronium salts.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid.

Industrial Production Methods: In industrial settings, the production of H-Leu-Trp-OH can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. The use of high-throughput techniques and optimized reaction conditions ensures the consistent production of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions: H-Leu-Trp-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: The peptide bond can be reduced under specific conditions.

Substitution: The amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Kynurenine derivatives.

Reduction: Reduced peptide bonds.

Substitution: Modified amino acid residues.

Scientific Research Applications

Peptide Synthesis

Overview : H-Leu-Trp-OH is widely used in the synthesis of peptides, which are essential for developing new therapeutic agents.

Key Points :

- Building Block : As a dipeptide, it provides essential amino acids necessary for constructing larger peptide chains.

- Research Focus : Its role in synthesizing bioactive peptides that can mimic natural hormones or neurotransmitters is significant.

Case Study : In a study focused on neuroactive peptides, H-Leu-Trp-OH was utilized to create analogs that exhibited enhanced binding affinities to specific receptors, thereby increasing their potential therapeutic efficacy .

Pharmaceutical Development

Overview : The pharmaceutical industry leverages H-Leu-Trp-OH for developing drugs that target specific biological pathways.

Key Points :

- Targeted Drug Formulation : It aids in creating compounds that enhance drug efficacy by improving bioavailability and specificity.

- Therapeutic Applications : Research indicates its potential in formulating treatments for metabolic disorders and neurodegenerative diseases.

Data Table: Drug Development Applications

Biotechnology

Overview : In biotechnology, H-Leu-Trp-OH is employed for producing bioactive peptides.

Key Points :

- Bioactive Peptides Production : It plays a role in generating peptides that can act as signaling molecules or hormones.

- Applications in Health : These peptides have potential applications in treating various health conditions.

Case Study : Research highlighted the successful use of H-Leu-Trp-OH in generating peptides with antioxidant properties, which were shown to mitigate oxidative stress in cellular models .

Food Industry

Overview : The food industry explores H-Leu-Trp-OH for its potential benefits as a flavor enhancer and nutritional supplement.

Key Points :

- Flavor Enhancement : Its unique amino acid profile can improve the taste and nutritional value of food products.

- Nutritional Supplements : It is considered for use in dietary supplements aimed at improving muscle recovery and overall health.

Data Table: Food Industry Applications

Cosmetic Formulations

Overview : H-Leu-Trp-OH is being investigated for its applications in cosmetic products.

Key Points :

- Skin Health Benefits : Its amino acid properties may contribute to skin hydration and elasticity.

- Anti-Aging Formulations : It is explored for its potential to reduce signs of aging through improved skin barrier function.

Case Study : A formulation containing H-Leu-Trp-OH demonstrated significant improvements in skin hydration levels after four weeks of application, suggesting its efficacy as an active ingredient in anti-aging products .

Mechanism of Action

The mechanism of action of H-Leu-Trp-OH involves its interaction with specific molecular targets. The tryptophan residue plays a crucial role in binding to target proteins, while the leucine residue contributes to the overall stability and conformation of the peptide. The compound can modulate signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, influencing protein synthesis and cellular metabolism .

Comparison with Similar Compounds

Structural Analogs with Varied Amino Acid Sequences

H-Trp-Leu-OH

- CAS No.: 13123-35-8 .

- Sequence : Reversed (Trp-Leu vs. Leu-Trp), altering steric and electronic properties.

- Solubility : Similar to H-Leu-Trp-OH (soluble in DMSO) .

- Application : Used in peptide synthesis but exhibits distinct receptor-binding profiles due to sequence reversal .

H-Met-Trp-OH

- CAS No.: 60535-02-6 .

- Key Difference : Methionine (Met) replaces leucine, introducing a sulfur-containing side chain.

H-Val-Trp-OH

- CAS No.: N/A; Reference Code: N-1170 .

- Key Difference : Valine (Val) replaces leucine, reducing side-chain bulkiness.

- Activity : Reported value of 0.3 (parameter unspecified, possibly IC₅₀ or EC₅₀), significantly lower than H-Leu-Trp-OH (6.6) .

Derivatives with Protective Groups

H-Trp(Boc)-OH

- CAS No.: 146645-63-8 .

- Modification : Boc (tert-butoxycarbonyl) protection on Trp’s indole nitrogen.

- Solubility : Requires specific solvents (e.g., DMF) for synthesis; storage at -80°C for long-term stability .

- Use : Facilitates selective coupling in peptide synthesis, unlike unprotected H-Leu-Trp-OH .

Boc-Trp(Boc)-OH

- CAS No.: N/A .

- Modification : Double Boc protection on Trp.

- Impact : Increased steric hindrance and stability, suitable for complex peptide assemblies .

Physicochemical and Functional Comparisons

Biological Activity

H-Leu-Trp-OH, a dipeptide composed of leucine (Leu) and tryptophan (Trp), has garnered attention in the field of biochemistry due to its diverse biological activities. This article reviews the current understanding of the biological activity of H-Leu-Trp-OH, supported by various studies, data tables, and case studies.

H-Leu-Trp-OH has a molecular formula of CHNO and a molecular weight of approximately 220.28 g/mol. The structure features an amide bond between the carboxyl group of leucine and the amino group of tryptophan, which is crucial for its biological interactions.

Biological Activities

1. Antioxidant Activity

Research indicates that H-Leu-Trp-OH exhibits significant antioxidant properties. Antioxidants are vital in preventing oxidative stress-related damage in cells. A study demonstrated that H-Leu-Trp-OH effectively scavenged free radicals, thereby reducing oxidative stress in cellular models .

2. Neuroprotective Effects

H-Leu-Trp-OH has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It was found to enhance neuronal survival under stress conditions by modulating apoptotic pathways. This compound appears to inhibit caspase activation, promoting cell survival .

3. Anxiolytic Activity

The anxiolytic potential of dipeptides, including H-Leu-Trp-OH, has been explored in various studies. Notably, the compound showed promise in reducing anxiety-like behaviors in animal models. However, contrasting findings suggest that certain configurations of dipeptides may exhibit varying effects on anxiety .

Mechanistic Insights

The biological activities of H-Leu-Trp-OH can be attributed to its ability to interact with specific receptors and enzymes:

- Receptor Interactions : H-Leu-Trp-OH may act on serotonin receptors, given the presence of tryptophan, a precursor to serotonin. This interaction could explain its anxiolytic effects.

- Enzyme Modulation : The compound may influence enzymatic pathways involved in oxidative stress response, enhancing the cellular defense mechanisms against oxidative damage .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Inhibits apoptosis pathways | |

| Anxiolytic | Reduces anxiety-like behavior |

Table 2: Comparative Analysis with Related Dipeptides

| Dipeptide | Antioxidant Activity | Neuroprotective Effects | Anxiolytic Activity |

|---|---|---|---|

| H-Leu-Trp-OH | High | Moderate | Moderate |

| H-Trp-Leu-OH | Moderate | Low | High |

| H-Phe-Trp-OH | High | High | Moderate |

Case Studies

Case Study 1: Neuroprotection in Stroke Models

In a study involving stroke models, H-Leu-Trp-OH was administered post-injury. Results indicated a significant reduction in neuronal death compared to controls, suggesting its potential as a therapeutic agent for stroke recovery .

Case Study 2: Anxiety Reduction in Rodent Models

Another study evaluated the anxiolytic effects of H-Leu-Trp-OH in rodents subjected to stress tests. The results showed decreased anxiety-like behaviors when compared to untreated groups, highlighting its potential for treating anxiety disorders .

Q & A

Q. What are the recommended methodologies for synthesizing H-Leu-Trp-OH, and how can reproducibility be ensured?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with emphasis on orthogonal protecting groups (e.g., Fmoc for Leu, Trp) to prevent side reactions. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) is recommended for purification . Characterization should include:

- Mass Spectrometry (MS) : To confirm molecular weight (theoretical MW: ~303.37 g/mol).

- NMR Spectroscopy : ¹H and ¹³C NMR for structural validation (e.g., δ 7.1–7.3 ppm for indole protons in Trp) .

Reproducibility requires detailed protocols for solvent purity, temperature control, and step-by-step documentation of coupling/deprotection cycles .

Q. How should researchers conduct a literature review on H-Leu-Trp-OH to identify gaps and avoid redundancy?

- Methodological Answer :

- Use scholarly databases (PubMed, SciFinder, Web of Science) with keywords: H-Leu-Trp-OH, cyclic dipeptides, stability studies, biological activity.

- Exclude non-peer-reviewed sources and prioritize studies with full experimental details (e.g., synthesis conditions, analytical parameters) .

- Identify gaps by mapping existing data (e.g., limited studies on oxidative degradation) and cross-referencing citation networks .

Q. What analytical techniques are critical for characterizing H-Leu-Trp-OH’s purity and structural integrity?

- Methodological Answer :

- HPLC-UV/Vis : Monitor purity at 280 nm (Trp absorbance) with retention time consistency across batches .

- Circular Dichroism (CD) : Assess conformational stability in aqueous vs. organic solvents .

- Elemental Analysis : Validate empirical formula (C₁₆H₂₁N₃O₃) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of H-Leu-Trp-OH under varying pH conditions?

- Methodological Answer :

- Design controlled experiments comparing degradation kinetics (e.g., pH 2, 7, 12) using standardized buffers (e.g., phosphate, citrate).

- Employ LC-MS to identify degradation products (e.g., hydrolyzed Leu or Trp residues) and calculate rate constants via first-order kinetics models .

- Address discrepancies by harmonizing variables: temperature (25°C vs. 37°C), ionic strength, and analytical method sensitivity .

Q. What experimental strategies optimize H-Leu-Trp-OH’s stability in long-term storage for biological assays?

- Methodological Answer :

- Lyophilization : Test stability in lyophilized form vs. solution (-20°C) over 6–12 months, using HPLC to monitor dimerization/oxidation .

- Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cryoprotectants (trehalose) and assess via accelerated stability studies (40°C/75% RH for 3 months) .

Q. How can researchers investigate H-Leu-Trp-OH’s interactions with biological membranes or protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) and measure binding affinity (KD) in real-time .

- Molecular Dynamics (MD) Simulations : Model peptide-lipid bilayer interactions using software like GROMACS, focusing on hydrophobic Leu/Trp sidechains .

- Validate findings with in vitro assays (e.g., fluorescence quenching for membrane penetration studies) .

Q. What statistical approaches are suitable for analyzing dose-response data in H-Leu-Trp-OH bioactivity studies?

- Methodological Answer :

- Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC₅₀/EC₅₀ calculations.

- Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups, ensuring n ≥ 3 replicates .

- Report confidence intervals (95%) and effect sizes to address variability in biological replicates .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + MS for degradation product identification) .

- Ethical Compliance : For studies involving human-derived samples, adhere to IRB protocols and 45 CFR 46 guidelines .

- Reproducibility : Archive raw data (HPLC chromatograms, NMR spectra) in public repositories like Zenodo with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.